4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-Benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound characterized by its anthraquinone core structure and benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reagents and products. Process optimization techniques, such as reaction monitoring and control, are employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or anthraquinones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: In biological research, 4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The anthraquinone core structure is known to bind to various enzymes and receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound is structurally similar but has a methyl group instead of a benzyl group.
4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde: This compound contains a methoxy group and an aldehyde group, differing from the benzamide functionality.
Uniqueness: 4-Benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its benzyl group, which provides additional steric and electronic effects compared to similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzyl-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c30-26-21-9-4-5-10-22(21)27(31)25-23(26)11-6-12-24(25)29-28(32)20-15-13-19(14-16-20)17-18-7-2-1-3-8-18/h1-16H,17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWANHFWVBZTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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